molecular formula C10H20N2O3 B2497479 Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate CAS No. 1904020-87-6

Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate

Cat. No.: B2497479
CAS No.: 1904020-87-6
M. Wt: 216.281
InChI Key: DSTQSWRMAIEKFJ-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate is a chiral carbamate derivative featuring a tetrahydrofuran (oxolane) ring substituted with an aminomethyl group and a tert-butoxycarbonyl (Boc) protecting group. The stereochemistry at positions 3 and 4 (S,S-configuration) is critical for its application in asymmetric synthesis, particularly in pharmaceutical intermediates. This compound is utilized as a building block in the synthesis of protease inhibitors and other bioactive molecules due to its rigid oxolane scaffold and functional versatility.

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-7(8)4-11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTQSWRMAIEKFJ-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COC[C@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate and analogous compounds:

Compound Name CAS Number Molecular Formula Key Features Applications References
This compound (Target Compound) Not explicitly listed Likely C₁₀H₂₀N₂O₃ (3S,4S) stereochemistry; oxolane ring with aminomethyl and Boc groups Chiral intermediate for protease inhibitors and peptidomimetics
tert-Butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate 1391439-31-8 C₈H₁₀ClF₂N* (3R,4S) stereochemistry; halogenated substituents Potential antiviral or antibacterial intermediates (exact use unspecified)
tert-Butyl (4-aminotetrahydrofuran-3-yl)carbamate (trans-isomer) 2305080-35-5 C₉H₁₈N₂O₃ Trans-configuration; lacks aminomethyl group Intermediate in nucleotide analog synthesis
(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate Multiple C₉H₁₅NO₄ 5-oxo group instead of aminomethyl; (S)-configuration Precursor for γ-lactam antibiotics or kinase inhibitors
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate Not listed C₁₃H₂₆N₂O₃ Cyclohexane ring with methoxy and aminomethyl groups Building block for anticancer or CNS-targeting drugs
tert-Butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate 2133859-97-7 C₁₈H₂₇NO₃ Cyclopentane ring with benzyl and hydroxy substituents Intermediate in peptide coupling or macrocycle synthesis

*Molecular formula for C₈H₁₀ClF₂N may indicate a misalignment in , as carbamates typically include oxygen.

Key Findings from Comparisons :

Stereochemical Sensitivity: The (3S,4S) configuration of the target compound distinguishes it from stereoisomers like (3R,4S) (CAS 1391439-31-8), which may exhibit divergent biological activity or synthetic utility . The trans-isomer (CAS 2305080-35-5) lacks the aminomethyl group, reducing its utility in amine-directed coupling reactions compared to the target compound .

Functional Group Variations: The 5-oxo derivative () introduces a ketone, enabling participation in nucleophilic additions or reductions, unlike the aminomethyl group in the target compound, which is primed for amide bond formation . Cyclohexyl/cyclopentyl analogs () exhibit larger ring systems, altering solubility and conformational flexibility compared to the oxolane scaffold .

Pharmaceutical Relevance: Fosamprenavir analogs () share carbamate motifs but integrate sulfonamide and phosphonooxy groups, highlighting the target compound’s role as a simpler precursor for complex drug architectures .

Research Implications and Data Gaps

  • Synthetic Challenges: The Boc-protected aminomethyl group in the target compound requires precise stereocontrol during synthesis, as evidenced by methods for related carbamates (e.g., cyclohexyl derivatives in ) .
  • Commercial Availability : Suppliers like Synblock () and Enamine Ltd () emphasize the industrial demand for such chiral building blocks .

Biological Activity

Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including enzyme inhibition, neuroprotective effects, and potential use in treating neurodegenerative diseases.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tert-butyl group attached to a carbamate functional group and an oxolane moiety. This structure is crucial for its biological activity.

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit key enzymes associated with neurodegenerative processes. Specifically, it has been shown to act as an inhibitor of:

  • β-secretase : This enzyme is involved in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides, which are implicated in Alzheimer's disease. The compound demonstrated an IC50 value of 15.4 nM, indicating potent inhibitory activity .
  • Acetylcholinesterase : This enzyme breaks down acetylcholine in the synaptic cleft. The compound exhibited a Ki value of 0.17 μM, suggesting it could enhance cholinergic transmission and potentially improve cognitive functions .

Neuroprotective Effects

In vitro studies have assessed the protective effects of this compound against amyloid-beta-induced cytotoxicity in astrocytes. The results indicated that the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and mitigated oxidative stress markers .

In vivo assessments using scopolamine-induced models demonstrated that while the compound provided some neuroprotection, it was less effective compared to established treatments like galantamine. This discrepancy may be attributed to differences in bioavailability within the central nervous system .

Case Studies

  • In Vitro Study on Astrocytes :
    • Objective: To evaluate the protective effects against amyloid-beta toxicity.
    • Findings: The compound reduced TNF-α levels and oxidative stress indicators, suggesting a neuroprotective role .
  • In Vivo Study on Scopolamine-Induced Cognitive Impairment :
    • Objective: To assess cognitive enhancement potential.
    • Findings: While showing some efficacy, it was less effective than galantamine, highlighting the need for further optimization of delivery methods .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other compounds:

Compound Nameβ-secretase Inhibition (IC50)Acetylcholinesterase Inhibition (Ki)Neuroprotective Effects
This compound15.4 nM0.17 μMModerate
Galantamine10 nM0.1 μMStrong
Donepezil5 nM0.05 μMModerate

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate?

While direct synthesis data for this compound is limited, analogous carbamates suggest the following methodologies:

  • Nucleophilic substitution : Reacting tert-butyl chloroformate with a stereospecific amine precursor (e.g., 4-(aminomethyl)oxolan-3-amine) in dichloromethane or tetrahydrofuran (THF), using triethylamine as a base to neutralize HCl byproducts .
  • Continuous flow reactors : For scale-up, flow reactors improve reaction control and reduce side products, as demonstrated in tert-butyl piperidine carbamate synthesis .
Method Key Conditions Yield Optimization Reference
Nucleophilic substitutionSolvent: DCM/THF; Base: Et₃N; RT to 40°CPurity >95% via column chromatography
Flow synthesisContinuous reactor; inline purificationScalability with minimal degradation

Q. How is the purity and structural integrity of this carbamate verified?

  • Spectroscopic techniques : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., tert-butyl, oxolane).
  • Chromatography : HPLC or GC-MS to assess purity (>97% as per industry standards ).
  • Database cross-referencing : InChI key (e.g., REUNVCLBHFFYFH-JGVFFNPUSA-N for similar compounds) ensures structural validation .

Q. What are the common applications of this compound in medicinal chemistry?

  • Protecting group : For amines in peptide synthesis to prevent undesired side reactions .
  • Drug intermediate : Used in bioactive molecule synthesis (e.g., enzyme inhibitors or receptor modulators) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and stereoselectivity?

  • Parameter control : Adjust temperature (0–40°C) and pH (neutral to slightly basic) to minimize epimerization .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

Q. How should researchers address discrepancies in reported biological activities of structurally similar carbamates?

  • Assay standardization : Compare studies using identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions .
  • Batch analysis : Verify compound purity via LC-MS, as impurities >3% can skew bioactivity results .
  • Structural analogs : Cross-reference activities of derivatives (e.g., tert-butyl thiazole carbamates) to identify structure-activity relationships .

Q. What strategies are effective for studying this compound’s interactions with biological targets?

  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes with enzymes like proteases or kinases .
  • Metabolic stability : Use hepatic microsome assays to evaluate degradation pathways .

Q. How do oxidation and reduction reactions affect the stability of this carbamate?

  • Oxidation : Tert-butyl groups are generally stable, but the oxolane ring may undergo ring-opening with strong oxidants (e.g., KMnO₄) .
  • Reduction : LiAlH₄ can reduce carbamates to amines, necessitating inert atmospheres for reactions .
Reaction Type Reagents Outcome Reference
OxidationKMnO₄ (acidic conditions)Oxolane ring cleavage
ReductionLiAlH₄ in THFCarbamate → Primary/Secondary amine

Methodological Notes

  • Safety : Use PPE (gloves, goggles) and work in fume hoods; tertiary carbamates may release CO₂ under acidic conditions .
  • Data validation : Cross-check spectral data with PubChem entries (e.g., CID 107239827 for analogous structures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.